molecular formula C9H11N3O5S B14805981 N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide

Cat. No.: B14805981
M. Wt: 273.27 g/mol
InChI Key: DVDPARAZMHHLRO-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide involves several steps. One common method starts with the nitration of pyridine to form 3-nitropyridine. . The reaction conditions typically involve the use of organic solvents and specific reagents to achieve high yields and regioselectivity.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group and methanesulfonamide group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors .

Comparison with Similar Compounds

N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.

Properties

Molecular Formula

C9H11N3O5S

Molecular Weight

273.27 g/mol

IUPAC Name

N-(5-cyclopropyloxy-2-nitropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H11N3O5S/c1-18(15,16)11-8-4-7(17-6-2-3-6)5-10-9(8)12(13)14/h4-6,11H,2-3H2,1H3

InChI Key

DVDPARAZMHHLRO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(N=CC(=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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